molecular formula C9H12N2O2 B13535631 Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate

Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate

Cat. No.: B13535631
M. Wt: 180.20 g/mol
InChI Key: CVNUFPBSIHHLRN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridin-3-amine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate
  • Methyl 2-amino-2-(4-methylpyridin-3-yl)acetate
  • Methyl 2-amino-2-(6-chloropyridin-3-yl)acetate

Uniqueness

Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-amino-2-(6-methylpyridin-3-yl)acetate

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(5-11-6)8(10)9(12)13-2/h3-5,8H,10H2,1-2H3

InChI Key

CVNUFPBSIHHLRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C(=O)OC)N

Origin of Product

United States

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